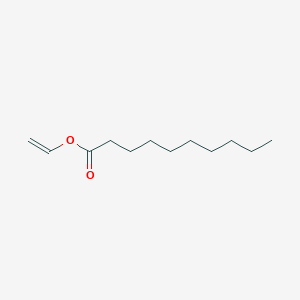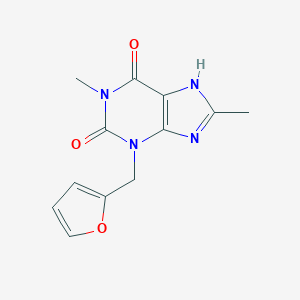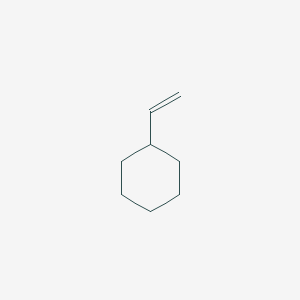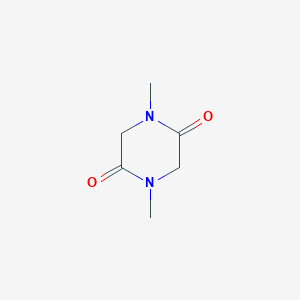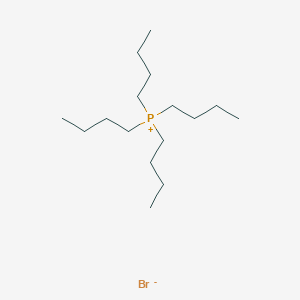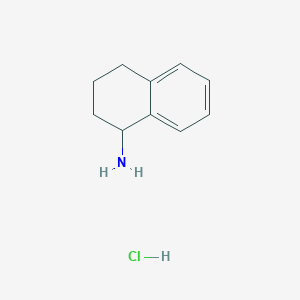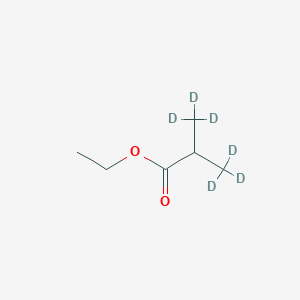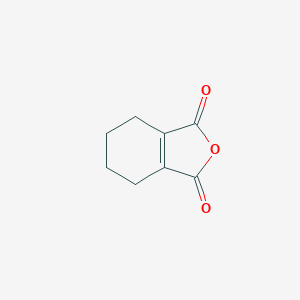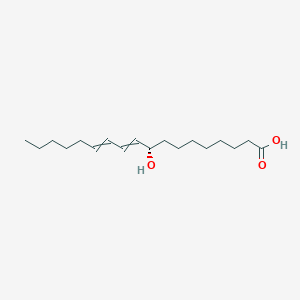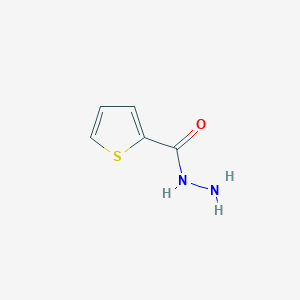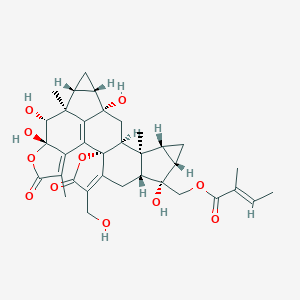
正缬氨酸
描述
DL-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic alpha-amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. DL-Norvaline is a white, water-soluble solid that has been studied for its various applications in scientific research and industry .
科学研究应用
DL-Norvaline has a wide range of applications in scientific research:
作用机制
DL-Norvaline exerts its effects by promoting nitric oxide production, which mediates physiological and pathophysiological processes. It acts as a neurotransmitter and influences the activity, stability, and side-chain packaging of proteins . The molecular targets include glycine amidinotransferase and ornithine carbamoyltransferase .
安全和危害
生化分析
Biochemical Properties
Norvaline plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It is synthesized through the action of branched-chain amino acid aminotransferase (BCAT), which catalyzes the transamination of α-keto acids . Norvaline can interact with enzymes such as leucyl-tRNA synthase, leading to the formation of norvalyl-tRNA, which can be mistakenly incorporated into proteins . This interaction highlights the enzyme’s low substrate specificity and the potential for norvaline to disrupt normal protein synthesis.
Cellular Effects
Norvaline has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, norvaline can influence cell proliferation and metabolism . It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. The presence of norvaline can result in the accumulation of pyruvate and other metabolic intermediates, which can impact cellular energy production and overall metabolic flux .
Molecular Mechanism
At the molecular level, norvaline exerts its effects through several mechanisms. One key mechanism is the inhibition of arginase, an enzyme involved in the urea cycle . By inhibiting arginase, norvaline can increase the availability of arginine, which is a precursor for the synthesis of nitric oxide, a critical signaling molecule. Additionally, norvaline can be incorporated into proteins in place of leucine, potentially altering protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norvaline can change over time. Norvaline is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to norvaline has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the potential long-term impacts of norvaline on cellular health.
Dosage Effects in Animal Models
The effects of norvaline vary with different dosages in animal models. At low doses, norvaline can have beneficial effects, such as enhancing nitric oxide production and improving vascular function . At high doses, norvaline can exhibit toxic effects, including disruptions in amino acid metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dosing in experimental studies involving norvaline.
Metabolic Pathways
Norvaline is involved in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It is synthesized from α-keto acids through the action of BCAT and can be further metabolized by other enzymes . Norvaline can also affect metabolic flux by altering the levels of key metabolites, such as pyruvate and α-ketoglutarate . These changes can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells, norvaline is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments . Norvaline can also interact with binding proteins, which can influence its localization and accumulation within cells. Understanding these transport and distribution mechanisms is crucial for elucidating the cellular effects of norvaline.
Subcellular Localization
Norvaline’s subcellular localization can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and metabolic pathways . Post-translational modifications and targeting signals can direct norvaline to specific cellular compartments, influencing its role in cellular processes. These localization patterns are important for understanding the biochemical and cellular effects of norvaline.
准备方法
Synthetic Routes and Reaction Conditions: DL-Norvaline can be synthesized using valeric acid as the raw material. The process involves acyl chlorination and alpha-position bromination in one-pot, followed by ammoniation and resolution of DL-Norvaline . The yields of these steps are relatively high, making this method efficient for laboratory synthesis.
Industrial Production Methods: Industrial production of DL-Norvaline often involves similar synthetic routes but on a larger scale. The use of biologic enzyme methods has been explored, but these are not typically used for industrial production due to high costs and low yields .
化学反应分析
Types of Reactions: DL-Norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .
相似化合物的比较
DL-Norvaline is often compared with other aliphatic amino acids such as DL-Norleucine and DL-2-Aminobutyric acid. These compounds share similar structural features but differ in their side-chain lengths and functional properties . DL-Norvaline is unique due to its specific phase transition properties and its role in promoting nitric oxide production .
Similar Compounds:
- DL-Norleucine
- DL-2-Aminobutyric acid
- L-Leucine
- L-Ornithine monohydrochloride
DL-Norvaline’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
属性
IUPAC Name |
2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Norvaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
760-78-1, 6600-40-4 | |
| Record name | (±)-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norvaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-NORVALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norvaline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



